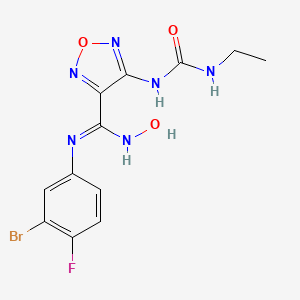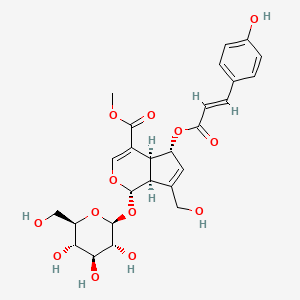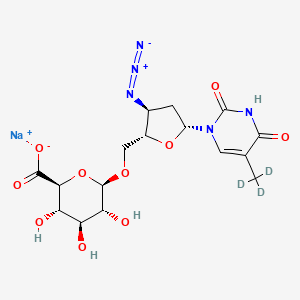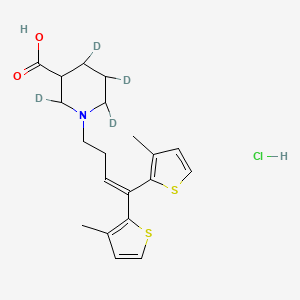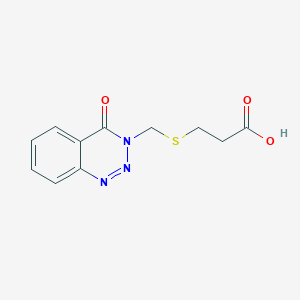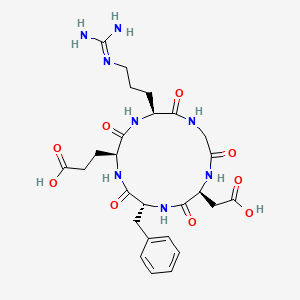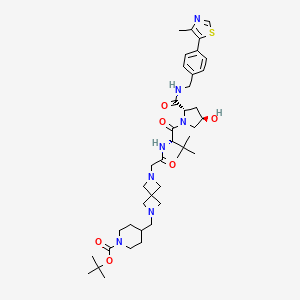
Bcl-2-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bcl-2-IN-16 is a compound that functions as an inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, the process of programmed cell death, and is often overexpressed in various types of cancer, particularly hematological malignancies. By inhibiting BCL-2, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The preparation of Bcl-2-IN-16 involves several synthetic routes and reaction conditions. One method includes the synthesis of solid forms, particularly crystalline forms, of the compound. The process involves the reaction of 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((4-(((1r,4r)-4-hydroxy-4-methylcyclohexyl)methyl)amino)-3-nitrophenyl)sulfonyl)-4-(2-((S)-2-(2-isopropylphenyl)pyrrolidin-1-yl)-7-azaspiro[3.5]nonan-7-yl)benzamide under specific conditions . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and stability of the final product.
Analyse Chemischer Reaktionen
Bcl-2-IN-16 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Bcl-2-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of apoptosis and the role of BCL-2 in cell death. In biology, it helps researchers understand the regulation of apoptosis and the development of cancer. In medicine, this compound is being investigated as a potential therapeutic agent for treating various types of cancer, including chronic lymphocytic leukemia and acute myeloid leukemia . In industry, it may be used in the development of new anticancer drugs and therapies.
Wirkmechanismus
The mechanism of action of Bcl-2-IN-16 involves the inhibition of the BCL-2 protein, which is an anti-apoptotic factor that regulates the intrinsic pathway of apoptosis. By binding to BCL-2, this compound prevents BCL-2 from interacting with pro-apoptotic proteins such as BAX and BAK. This leads to the activation of these pro-apoptotic proteins, which then permeabilize the mitochondrial membrane, releasing cytochrome c and activating caspases that execute cell death . The molecular targets and pathways involved include the intrinsic apoptotic pathway and the interactions between BCL-2 and other members of the BCL-2 protein family .
Vergleich Mit ähnlichen Verbindungen
Bcl-2-IN-16 can be compared with other similar compounds, such as venetoclax, navitoclax, and epigallocatechin gallate. Venetoclax is a highly selective BCL-2 inhibitor that has been approved for the treatment of chronic lymphocytic leukemia and acute myeloid leukemia . Navitoclax is another BCL-2 inhibitor that also targets BCL-xL and BCL-w, making it less selective than venetoclax . Epigallocatechin gallate, a natural compound found in green tea, has been shown to inhibit BCL-2 and has potential anticancer properties . This compound is unique in its specific structure and binding properties, which may offer advantages in terms of selectivity and efficacy compared to other BCL-2 inhibitors.
Eigenschaften
CAS-Nummer |
2858632-01-4 |
|---|---|
Molekularformel |
C53H63ClN8O10S |
Molekulargewicht |
1039.6 g/mol |
IUPAC-Name |
4-[(8R,15S)-4-(4-chlorophenyl)-6,6-dimethyl-9,13-dioxa-1,17-diazatricyclo[13.4.0.03,8]nonadec-3-en-17-yl]-N-[4-[[(2S,5R)-5-methoxyoxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide |
InChI |
InChI=1S/C53H63ClN8O10S/c1-53(2)27-43(34-6-8-36(54)9-7-34)44-31-60-20-19-59(30-38(60)32-69-21-5-23-70-49(44)28-53)37-10-14-42(46(25-37)61-18-4-22-71-52-48(61)24-35-16-17-55-50(35)57-52)51(63)58-73(66,67)41-13-15-45(47(26-41)62(64)65)56-29-39-11-12-40(68-3)33-72-39/h6-10,13-17,24-26,38-40,49,56H,4-5,11-12,18-23,27-33H2,1-3H3,(H,55,57)(H,58,63)/t38-,39-,40+,49+/m0/s1 |
InChI-Schlüssel |
AWGQQZVAXXLVMT-ORYVFAGJSA-N |
Isomerische SMILES |
CC1(C[C@@H]2C(=C(C1)C3=CC=C(C=C3)Cl)CN4CCN(C[C@H]4COCCCO2)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@@H]7CC[C@H](CO7)OC)[N+](=O)[O-])N8CCCOC9=C8C=C1C=CNC1=N9)C |
Kanonische SMILES |
CC1(CC2C(=C(C1)C3=CC=C(C=C3)Cl)CN4CCN(CC4COCCCO2)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CO7)OC)[N+](=O)[O-])N8CCCOC9=C8C=C1C=CNC1=N9)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




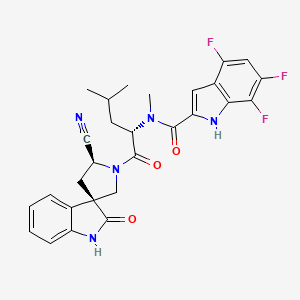

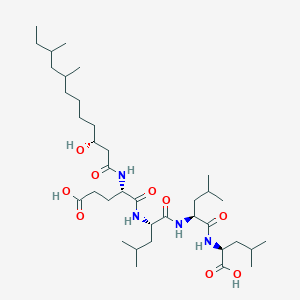
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)
